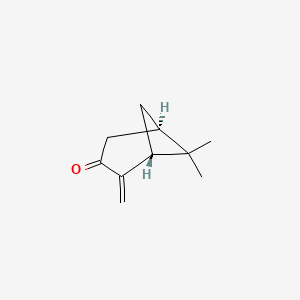

(+)-Pinocarvone

Übersicht

Beschreibung

This would typically include the compound’s IUPAC name, common names, and its role or uses in various industries or research.

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other substances, and the products formed.Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Wissenschaftliche Forschungsanwendungen

Molecular Conformation Studies : (+)-Pinocarvone, along with related compounds such as β-pinene and pinocarveols, has been studied for its molecular conformation. These studies have provided insights into the shapes and structures of these molecules, which are essential for understanding their chemical properties and potential applications (Abraham et al., 1973).

Chiral Compound Analysis : Research on (+)-Pinocarvone has contributed to understanding the absolute configurations of certain chiral compounds. These findings are crucial in the field of stereochemistry and for applications involving specific molecular orientations (Katsuhara, 1968).

Synthesis of Natural Products : (+)-Pinocarvone has been used in the synthesis of natural products like aritasone. This research has implications for the synthesis of complex organic compounds and understanding of natural biosynthetic pathways (Uroos et al., 2017).

Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis experiments, leading to the development of chiral nopinane-annelated pyridines. Such studies advance the methods of synthesizing complex organic molecules (Vasilyev et al., 2014).

Analysis in Essential Oils : (+)-Pinocarvone has been identified in the essential oils of various plants, such as Chamaemelum fuscatum. Understanding its presence and concentration in these oils contributes to the study of plant chemistry and potential applications in aromatherapy and natural medicine (Fernández-Cervantes et al., 2019).

Dehydrogenation Studies : The dehydrogenation of pinocarveol to pinocarvone has been studied, providing insights into chemical reaction mechanisms and potential industrial applications for the transformation of similar organic compounds (Gliński et al., 1995).

Safety And Hazards

This involves understanding the safety measures needed when handling the compound, its toxicity levels, and any potential hazards associated with its use.

Zukünftige Richtungen

This could involve exploring current research trends related to the compound, potential future applications, and areas of interest for further study.

I hope this general approach helps you in your research. If you have specific questions about “(+)-Pinocarvone” or any other compound, feel free to ask!

Eigenschaften

IUPAC Name |

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMGBLPGZXHJI-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=C)C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)

![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)